molecular formula C31H26O4 B11156258 5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11156258
M. Wt: 462.5 g/mol
InChI Key: QKVBATIRUXFJHB-UHFFFAOYSA-N
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Description

5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C31H26O4 and a molecular weight of 462.55 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions for several hours . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols.

    Substitution: The products depend on the nucleophile used; common products include ethers and esters.

Scientific Research Applications

5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-2H-chromen-2-one: A simpler analog without the benzylic substitutions.

    5,7-dihydroxy-4-phenyl-2H-chromen-2-one: A hydroxylated analog with different biological activities.

    5,7-dimethoxy-4-phenyl-2H-chromen-2-one: A methoxylated analog with distinct chemical properties.

Uniqueness

5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H26O4

Molecular Weight

462.5 g/mol

IUPAC Name

5,7-bis[(4-methylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C31H26O4/c1-21-8-12-23(13-9-21)19-33-26-16-28(34-20-24-14-10-22(2)11-15-24)31-27(25-6-4-3-5-7-25)18-30(32)35-29(31)17-26/h3-18H,19-20H2,1-2H3

InChI Key

QKVBATIRUXFJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C(=CC(=O)O3)C4=CC=CC=C4)C(=C2)OCC5=CC=C(C=C5)C

Origin of Product

United States

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